

"physicochemical properties of 2-Acrylamido-2-methyl-1-propanesulfonic acid"

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An In-depth Technical Guide to the Physicochemical Properties of **2-Acrylamido-2-methyl-1-propanesulfonic Acid** (AMPS)

Executive Summary

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a reactive and hydrophilic sulfonic acid acrylic monomer, possesses a unique combination of properties that make it a cornerstone in the development of advanced anionic polymers. Its molecular structure, which includes a strong sulfonic acid group, a sterically hindered amide linkage, and a polymerizable vinyl group, imparts exceptional thermal and hydrolytic stability, high hydrophilicity over a wide pH range, and versatile reactivity. These characteristics are leveraged across a multitude of industries, from water treatment and oilfield exploration to personal care and construction. For researchers and professionals in drug development, AMPS is particularly valuable for creating sophisticated hydrogel networks for controlled release, enhancing the stability of formulations, and improving the performance of biomedical devices. This guide provides a detailed exploration of the core physicochemical properties of AMPS, outlines key experimental protocols for its characterization, and discusses the implications of its behavior for scientific applications.

Introduction: The Versatility of a Sulfonated Monomer

Since its emergence in the 1970s for acrylic fiber manufacturing, **2-Acrylamido-2-methyl-1-propanesulfonic acid** (AMPS) has become a critical building block in polymer science.[1] Its formal IUPAC name is 2-methyl-2-(prop-2-enamido)propane-1-sulfonic acid.[2] The monomer's defining feature is the sulfonic acid group, which confers strong anionic properties and exceptional water solubility.[3] Unlike its carboxylated counterparts, the sulfonic acid moiety is fully ionized across a broad pH range, ensuring consistent polyelectrolyte behavior in diverse chemical environments.

The unique molecular architecture of AMPS provides a synergistic combination of stability and functionality. The geminal dimethyl group adjacent to the amide functionality provides steric hindrance, which shields the amide bond from hydrolysis.[1] This structural feature results in AMPS-containing polymers having superior resistance to breakdown in both high-temperature and high-pH conditions compared to standard polyacrylamides.[4] This guide will dissect these properties, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

Molecular Structure and Core Properties

Chemical Structure and Nomenclature

The structure of AMPS is foundational to its properties. It contains a vinyl group for polymerization, an amide linkage, and a pendant sulfonate group.

Caption: Chemical structure of **2-Acrylamido-2-methyl-1-propanesulfonic acid** (AMPS).

Fundamental Physicochemical Data

The core properties of AMPS are summarized below, providing a quantitative foundation for understanding its behavior.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₄ S	[2][3][5]
Molecular Weight	207.25 g/mol	[2][3][5]
Appearance	White crystalline solid/powder	[3][5]
Melting Point	195 °C (with decomposition)	[3][5][6]
Density	1.45 g/cm ³	[5][6]
pKa	~1.5 - 2.4	[5][7]
Water Solubility	1500 g/L (at 20 °C)	[5][6]

Key Physicochemical Properties in Detail

Acidity and Ionization State

The sulfonic acid group (-SO₃H) is a strong acid, comparable to sulfuric acid. This results in a very low pKa, typically cited between 1.5 and 2.4.[5][7] This is a critical distinction from carboxylic acid-containing monomers like acrylic acid (pKa ≈ 4.5).[7]

Causality and Implication:

- **Expertise & Experience:** Because of its low pKa, the sulfonate group is fully deprotonated and negatively charged across a vast pH range (pH > 2). This ensures that polymers incorporating AMPS maintain a consistent anionic character and high hydrophilicity, even in highly acidic environments where carboxylate groups would be protonated and non-ionic. This predictable charge density is crucial for applications requiring stable electrostatic interactions, such as in flocculants, dispersants, and ion-exchange resins.[1]

Solubility Profile

AMPS is characterized by its high polarity and hydrophilicity.[1] It is highly soluble in water and polar organic solvents like dimethylformamide (DMF), but has limited solubility in less polar solvents.[1][5]

Quantitative Solubility Data: A systematic study determined the mole fraction solubility of AMPS in various organic solvents at different temperatures.[8] The data highlights its preferential solubility in more polar solvents.

Solvent	Mole Fraction (x1) at 298.15 K (approx.)
Methanol	~0.12
Ethanol	~0.06
n-Propanol	~0.03
Acetone	~0.04
Ethyl Acetate	~0.003
Toluene	~0.0001
Cyclohexane	~0.00001
Data adapted from reference[8].	

Causality and Implication:

- **Expertise & Experience:** The high solubility in water and DMF is driven by the strong hydrogen bonding capacity of the sulfonic acid and amide groups. This makes AMPS an ideal monomer for aqueous solution polymerization, a common and environmentally favorable synthesis method.[9][10] Its limited solubility in nonpolar solvents is advantageous during purification, as it can be precipitated from reaction mixtures by the addition of a non-solvent like acetone or diethyl ether.[5][11]

Hydrolytic and Thermal Stability

AMPS-containing polymers exhibit remarkable stability against both hydrolysis and thermal degradation.[1][5]

- **Hydrolytic Stability:** The amide bond in AMPS is sterically protected by the adjacent geminal dimethyl groups and the sulfomethyl group.[1] This steric hindrance significantly reduces the rate of hydrolysis, especially at elevated pH where amide hydrolysis is typically accelerated.

The homopolymer of AMPS is significantly more resistant to hydrolysis under acidic conditions than polyacrylamide.

- **Thermal Stability:** The monomer itself decomposes at its melting point of 195 °C.[5][6] However, when incorporated into a polymer, it enhances the overall thermal stability. Copolymers of AMPS often exhibit higher thermal stability than their non-sulfonated analogs due to strong intramolecular and intermolecular interactions.[12] Studies on AM-AMPS copolymers show that degradation processes, such as deamination and chain scission, occur at temperatures above 250-300 °C.[4]

Causality and Implication:

- **Trustworthiness:** This dual stability is a key self-validating feature for its use in harsh environments. In oilfield applications, for example, polymers must withstand high temperatures, high pressures, and high salinity.[4][13] The inherent stability of the AMPS monomer ensures the resulting polymer maintains its viscosity and structural integrity under these demanding downhole conditions.

Polymerization Behavior

AMPS readily undergoes free-radical polymerization, either to form homopolymers or, more commonly, to be incorporated into copolymers with other vinyl monomers like acrylamide and acrylic acid.[13][14]

Key Polymerization Characteristics:

- **Kinetics:** The kinetics of AMPS polymerization in aqueous solutions have been studied in detail. The propagation rate coefficient (k_p) and termination rate coefficient (k_t) are influenced by monomer concentration, with both coefficients being higher at lower concentrations due to reduced chain mobility at higher concentrations.[9]
- **Reactivity Ratios:** When copolymerized, the reactivity ratios determine the final polymer microstructure. For the copolymerization of AMPS with acrylonitrile, the reactivity ratios were found to be r_1 (AMPS) = 0.5 ± 0.05 and r_2 (Acrylonitrile) = 0.54 ± 0.06 , suggesting a tendency towards random incorporation of the monomers.[12]

- Challenges: Due to charge repulsion from the sulfonate groups, producing very high molecular weight linear homopolymers of AMPS can be challenging. This can be overcome by copolymerization with a neutral comonomer, which reduces charge repulsion and increases the cohesive energy of the resulting polymer.^[15]

Caption: Simplified workflow of free-radical polymerization of AMPS monomer.

Experimental Protocols for Characterization

Protocol: Determination of Solubility via Isothermal Saturation

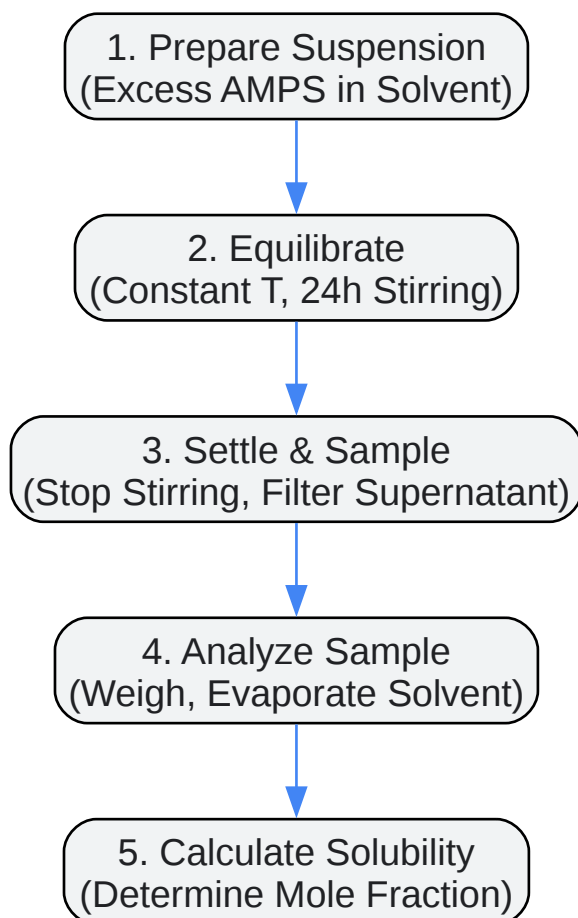
This protocol describes a reliable method for determining the solubility of AMPS in a given solvent, as adapted from established methodologies.^[8]

Objective: To measure the equilibrium concentration of AMPS in a solvent at a constant temperature.

Methodology:

- Preparation: Add an excess amount of solid AMPS powder to a known volume of the selected solvent in a jacketed glass vessel. The vessel should be connected to a precision thermostatic bath.
- Equilibration: Stir the suspension continuously using a magnetic stirrer at a constant, predefined temperature (e.g., 298.15 K). Allow the system to equilibrate for at least 24 hours to ensure saturation is reached. The continuous stirring ensures a uniform solid-liquid phase.
- Sampling: After equilibration, stop the stirring and allow the solid phase to settle for at least 2 hours. Carefully extract a sample of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid particles from being drawn.
- Analysis: Accurately weigh the collected sample. Evaporate the solvent under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight of the dissolved AMPS is obtained.

- Calculation: The mole fraction solubility (x_1) is calculated using the masses of the solute (m_1) and the solvent (m_2) and their respective molar masses (M_1 and M_2).



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Caption: Workflow for determining AMPS solubility by the isothermal saturation method.

Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of an AMPS-containing polymer.

Methodology:

- Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the dried polymer sample into a TGA crucible (typically alumina or platinum).

- **Instrument Setup:** Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- **Heating Program:** Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- **Data Acquisition:** Continuously record the sample weight as a function of temperature.
- **Analysis:** The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating temperatures of maximum decomposition rate for different degradation steps.^[4]
^[12]

Relevance and Application in Drug Development

The unique physicochemical properties of AMPS make it an exemplary monomer for creating advanced drug delivery systems.

Role in Hydrogel-Based Drug Delivery

AMPS is frequently used to synthesize hydrogels for medical applications, including wound dressings and controlled drug release matrices.^[1]^[3]

- **High Swelling Capacity:** The high concentration of hydrophilic sulfonate groups allows AMPS-based hydrogels to absorb and retain large amounts of water or biological fluids.^[1]
^[10] This high swelling capacity is essential for creating a porous network that can encapsulate therapeutic molecules.
- **Stimuli-Responsiveness:** The anionic nature of the sulfonate groups makes the hydrogels sensitive to changes in the ionic strength of the surrounding medium. This property can be exploited to trigger the release of a drug in response to specific physiological cues.
- **Biocompatibility:** Polymers derived from AMPS are generally considered biocompatible and have been used in applications that involve direct contact with skin and tissue, such as in ECG electrodes and wound dressings.^[1]

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